2-Methylpyrimidine-4,5,6-triamine
Overview
Description
2-Methylpyrimidine-4,5,6-triamine is a heterocyclic aromatic compound with the molecular formula C5H9N5 It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 4, 5, and 6, and a methyl group at position 2
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to play a crucial role in many biological processes due to their presence in dna and rna . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .
Mode of Action
It’s known that pyrimidines are π-deficient heterocycles, where both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect . This characteristic increases the reactivity of substituents in positions adjacent to the nitrogen, making them susceptible to nucleophilic reagents .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, in general, are a subject of ongoing research .
Result of Action
Pyrimidines are known to have a broad biological activity, which has sparked significant interest among organic and medicinal chemists .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylpyrimidine-4,5,6-triamine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes a reaction involving a similar compound, 4-amino-5-aminomethyl-2-methylpyrimidine
Cellular Effects
Pyrimidine derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can participate in nucleophilic aromatic substitution reactions . This suggests that this compound might interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to the biosynthesis of thiamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4,5,6-triamine typically involves the reaction of 2-methyl-4,5,6-trichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50°C to 100°C to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products: The major products formed from these reactions include oxidized pyrimidine derivatives, reduced amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylpyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,6-Triaminopyrimidine: Similar in structure but lacks the methyl group at position 2.
2-Methyl-4,6-diaminopyrimidine: Contains two amino groups at positions 4 and 6, with a methyl group at position 2.
2-Methyl-5-nitropyrimidine: Contains a nitro group at position 5 instead of amino groups.
Uniqueness: 2-Methylpyrimidine-4,5,6-triamine is unique due to the presence of three amino groups and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-methylpyrimidine-4,5,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAODCNTXLTJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514910 | |
Record name | 2-Methylpyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-18-1 | |
Record name | 2-Methylpyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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